Cas no 1075209-71-0 ((3S)-3-Azidooxolane)
(3S)-3-Azidooxolane Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-Azidooxolane
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- MDL: MFCD29762614
- Inchi: 1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1
- InChI Key: AHFRAHLUYUUOBA-BYPYZUCNSA-N
- SMILES: N([C@@H]1COCC1)=[N+]=[N-]
Computed Properties
- Exact Mass: 113.058911855g/mol
- Monoisotopic Mass: 113.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 23.6Ų
(3S)-3-Azidooxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-220398-0.05g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 0.05g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-220398-0.1g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 0.1g |
$470.0 | 2023-09-16 | |
| Enamine | EN300-220398-0.25g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 0.25g |
$672.0 | 2023-09-16 | |
| Enamine | EN300-220398-0.5g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 0.5g |
$1058.0 | 2023-09-16 | |
| Enamine | EN300-220398-1.0g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-220398-2.5g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 2.5g |
$2660.0 | 2023-09-16 | |
| Enamine | EN300-220398-5.0g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 5.0g |
$3935.0 | 2023-02-22 | |
| Enamine | EN300-220398-10.0g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 10.0g |
$5837.0 | 2023-02-22 | |
| Enamine | EN300-220398-1g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 1g |
$1357.0 | 2023-09-16 | |
| Enamine | EN300-220398-5g |
(3S)-3-azidooxolane |
1075209-71-0 | 95% | 5g |
$3935.0 | 2023-09-16 |
(3S)-3-Azidooxolane Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (3S)-3-Azidooxolane
Professional Introduction to Compound with CAS No. 1075209-71-0 and Product Name: (3S)-3-Azidooxolane
Compound with the CAS number 1075209-71-0 and the product name (3S)-3-Azidooxolane represents a significant advancement in the field of chiral chemistry and pharmaceutical intermediates. This compound, characterized by its unique azidooxolane core structure, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal research. The (3S)-configuration of the azidooxolane ring introduces a specific stereochemical environment that is highly valuable for designing enantioselective catalysts and chiral building blocks.
The structural motif of (3S)-3-Azidooxolane is particularly noteworthy for its potential in constructing complex molecular architectures. The presence of an azide group at the 3-position of the oxolane ring provides a reactive handle for further functionalization, enabling the synthesis of a wide array of derivatives. These derivatives have shown promise in various pharmaceutical applications, including the development of novel therapeutic agents targeting specific biological pathways.
In recent years, there has been a growing interest in the use of azidooxolane derivatives as key intermediates in drug discovery. The stereochemical purity and reactivity of (3S)-3-Azidooxolane make it an ideal candidate for constructing enantiomerically pure compounds, which are often essential for achieving high efficacy and minimal side effects in pharmaceuticals. Researchers have leveraged this compound to develop innovative synthetic routes that facilitate the assembly of complex molecules with high precision.
One of the most exciting applications of (3S)-3-Azidooxolane is in the field of transition-metal-catalyzed cross-coupling reactions. The azide functionality serves as an excellent nucleophile, participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used to construct biaryl structures. These biaryl motifs are prevalent in many bioactive molecules, making CuAAC a cornerstone reaction in medicinal chemistry. The use of (3S)-3-Azidooxolane as a starting material has enabled the rapid construction of novel heterocyclic compounds with potential therapeutic properties.
Furthermore, the (3S)-configuration of (3S)-3-Azidooxolane has been explored for its role in asymmetric synthesis. By employing chiral auxiliaries or catalysts, researchers have been able to achieve high enantiomeric excesses in the conversion of this compound into more complex molecules. This capability is crucial for developing enantiopure drugs that exhibit improved pharmacokinetic profiles compared to their racemic counterparts.
Recent studies have also highlighted the utility of (3S)-3-Azidooxolane in polymer chemistry. The incorporation of azido groups into polymer backbones has led to the development of functional materials with enhanced reactivity and tunable properties. These polymers have potential applications in drug delivery systems, where controlled release mechanisms are essential for optimizing therapeutic outcomes.
The chemical reactivity of (3S)-3-Azidooxolane extends beyond cross-coupling reactions. The azide group can undergo various transformations, including reduction to form nitrogen gas or substitution with other nucleophiles. These transformations have been harnessed to develop innovative synthetic strategies that streamline the preparation of complex organic molecules. For instance, the reduction of azides to amines has been used to introduce amine functionalities into molecular frameworks, which can then be further modified for pharmaceutical applications.
The versatility of (3S)-3-Azidooxolane as a building block has also been recognized in the field of agrochemical research. Derivatives of this compound have been investigated for their potential as intermediates in the synthesis of novel pesticides and herbicides. The ability to introduce diverse functional groups into these derivatives allows for fine-tuning their biological activity, making them effective against a broad spectrum of pests while minimizing environmental impact.
In conclusion, (3S)-3-Azidooxolane (CAS No. 1075209-71-0) represents a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, we can anticipate even more innovative uses emerging from this versatile compound.
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